molecular formula C19H24ClNO3S B7456699 5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-ethoxybenzene-1-sulfonamide

5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-ethoxybenzene-1-sulfonamide

Cat. No. B7456699
M. Wt: 381.9 g/mol
InChI Key: HZYCYYQRTSBYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-ethoxybenzene-1-sulfonamide, commonly known as sulfonyl chloride, is an important chemical compound used in scientific research. It is widely used in the synthesis of various organic compounds due to its unique chemical properties.

Mechanism of Action

Sulfonyl chloride reacts with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonic acid derivatives. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride gas produced during the reaction. The mechanism of action involves the attack of the nucleophile on the sulfur atom of the sulfonyl chloride, resulting in the formation of a sulfonamide intermediate. This intermediate can then be further reacted to form various organic compounds.
Biochemical and Physiological Effects
Sulfonyl chloride is not used in drug development or as a drug. Therefore, there is limited information available on its biochemical and physiological effects. However, it is known that sulfonyl chloride is highly reactive and can cause severe burns and respiratory irritation if not handled properly.

Advantages and Limitations for Lab Experiments

Sulfonyl chloride is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively inexpensive and readily available, making it a popular choice for many researchers. However, sulfonyl chloride is highly reactive and requires careful handling due to the release of toxic gases during the reaction. It is also sensitive to moisture and air, which can affect the reaction yield.

Future Directions

There are several future directions for the use of sulfonyl chloride in scientific research. One area of interest is the development of new synthetic methodologies using sulfonyl chloride as a key reagent. Another area of interest is the use of sulfonyl chloride in the synthesis of new pharmaceutical compounds. Additionally, there is potential for the use of sulfonyl chloride in the development of new materials, such as polymers and coatings.
Conclusion
In conclusion, sulfonyl chloride is an important chemical compound with a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds and is also used in the manufacture of dyes, pharmaceuticals, and agrochemicals. Sulfonyl chloride is highly reactive and requires careful handling due to the release of toxic gases during the reaction. However, it is a versatile and relatively inexpensive reagent that has many potential future applications in scientific research.

Synthesis Methods

Sulfonyl chloride can be synthesized by the reaction of 5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide with thionyl chloride. This reaction results in the formation of sulfonyl chloride and hydrogen chloride gas. The reaction is exothermic and requires careful handling due to the release of toxic gases.

Scientific Research Applications

Sulfonyl chloride has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, such as sulfonamides, sulfones, and sulfoxides. It is also used as a protecting group for amines and alcohols in organic synthesis. Furthermore, sulfonyl chloride is used in the manufacture of dyes, pharmaceuticals, and agrochemicals.

properties

IUPAC Name

5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO3S/c1-6-24-17-10-8-14(19(3,4)5)11-18(17)25(22,23)21-15-9-7-13(2)16(20)12-15/h7-12,21H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYCYYQRTSBYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-ethoxybenzene-1-sulfonamide

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